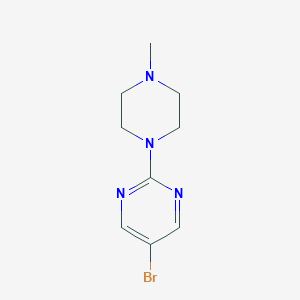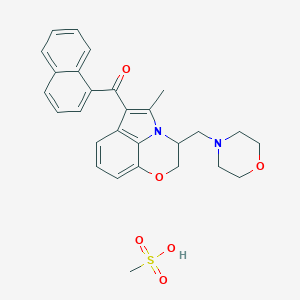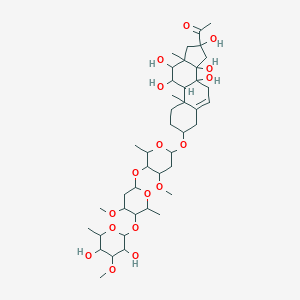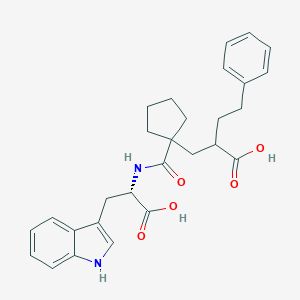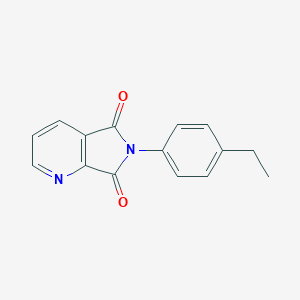![molecular formula C9H15NO2 B142365 Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI) CAS No. 140116-82-1](/img/structure/B142365.png)
Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI), also known as isoxazole-4-acetone, is an organic compound with the molecular formula C9H13NO2. This compound is commonly used in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions, including the synthesis of organic compounds. Additionally, Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone has been found to exhibit anti-inflammatory and analgesic properties, which may be related to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Isoxazole-4-acetone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which may be useful in the treatment of inflammatory diseases. Additionally, Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone has been found to exhibit analgesic properties, which may be useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone in lab experiments is its unique chemical properties, which make it a useful building block in the synthesis of various organic compounds. Additionally, Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone has been found to exhibit anti-inflammatory and analgesic properties, which may be useful in the development of new drugs for the treatment of inflammatory diseases and pain. However, one limitation of using Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone in scientific research. One potential direction is the development of new drugs based on its anti-inflammatory and analgesic properties. Additionally, Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone may be useful in the development of new materials with unique properties. Further research is needed to fully understand the potential applications of Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone in various fields.
Métodos De Síntesis
The synthesis of Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone can be achieved through several methods, including the reaction of 3-methyl-2-butanone with hydroxylamine hydrochloride and sodium acetate, or the reaction of 3-methyl-2-butanone with hydroxylamine-O-sulfonic acid and sodium acetate. These methods result in the formation of Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone in good yields.
Aplicaciones Científicas De Investigación
Isoxazole-4-acetone has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone has been used as a starting material for the synthesis of isoxazole-containing heterocycles, which have been found to exhibit a wide range of biological activities.
Propiedades
Número CAS |
140116-82-1 |
|---|---|
Nombre del producto |
Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI) |
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
1-(2-methyl-3-propan-2-yl-3H-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C9H15NO2/c1-6(2)9-8(7(3)11)5-12-10(9)4/h5-6,9H,1-4H3 |
Clave InChI |
IGPYLYIVOKJTJV-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=CON1C)C(=O)C |
SMILES canónico |
CC(C)C1C(=CON1C)C(=O)C |
Sinónimos |
Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



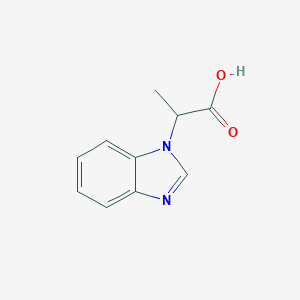

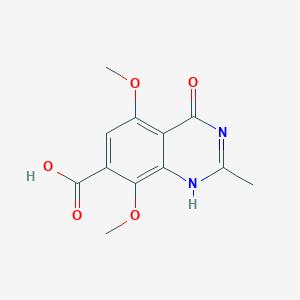

![{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid](/img/structure/B142293.png)

